![molecular formula C14H11FO3 B6378249 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261892-12-9](/img/structure/B6378249.png)
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95%
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% (6-FMPP-95) is a phenolic compound with potential applications in scientific research. It is a colorless crystalline solid that is soluble in water and ethanol. 6-FMPP-95 has been studied for its potential use in a variety of biochemical and physiological experiments.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used in biochemical and physiological experiments to study the effects of phenolic compounds on cells and tissues. 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Additionally, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in drug development, as it has been shown to inhibit certain enzymes involved in drug metabolism.
Mechanism of Action
The exact mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed that 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% binds to certain enzymes involved in drug metabolism, which inhibits their activity and reduces the rate of drug metabolism. Additionally, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been shown to interact with certain cellular proteins, which may affect the activity of these proteins and the signaling pathways they are involved in.
Biochemical and Physiological Effects
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of biochemical and physiological experiments. It has been shown to inhibit certain enzymes involved in drug metabolism, which may lead to reduced drug effectiveness. Additionally, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been shown to interact with certain cellular proteins, which may affect the activity of these proteins and the signaling pathways they are involved in.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes involved in drug metabolism, which may lead to reduced drug effectiveness. However, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% can be toxic to cells at high concentrations and should be used with caution in laboratory experiments.
Future Directions
The potential applications of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% are numerous and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, further research is needed to understand the biochemical and physiological effects of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% and to develop new methods for its synthesis. Finally, further research is needed to explore the potential applications of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% in drug development and to determine its safety and efficacy for use in humans.
Synthesis Methods
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized from 5-fluoro-2-methoxyphenol and formaldehyde. The reaction is catalyzed by a base, such as potassium carbonate, and is conducted in aqueous ethanol. The reaction is heated to 60-80°C for several hours. The reaction is then cooled to room temperature and the 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% is isolated by filtration. Alternatively, 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized from 5-fluoro-2-methoxyphenol and paraformaldehyde. The reaction is conducted in aqueous ethanol and is heated to 80-90°C for several hours. The reaction is then cooled to room temperature and the 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95% is isolated by filtration.
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKUDHROZBZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685183 |
Source
|
Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261892-12-9 |
Source
|
Record name | 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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